1-(1,4-Diazepan-1-yl)nonan-1-one is a chemical compound characterized by the presence of a nonanoyl group attached to a 1,4-diazepane ring. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The systematic name reflects its structure, highlighting both the diazepane moiety and the nonanone component.
This compound falls under the category of amides, specifically those derived from nonanoyl chloride and 1,4-diazepane. It is classified as a nitrogen-containing heterocyclic compound due to the presence of the diazepane ring, which consists of two nitrogen atoms within a seven-membered ring structure.
The synthesis of 1-(1,4-Diazepan-1-yl)nonan-1-one typically involves the reaction of 1,4-diazepane with nonanoyl chloride. This reaction can be summarized in the following steps:
This method has been noted for its efficiency in producing high yields of the desired compound with minimal side products.
The principal chemical reactions involving 1-(1,4-Diazepan-1-yl)nonan-1-one include:
These reactions are crucial for expanding the chemical functionality of this compound for various applications.
The mechanism of action for 1-(1,4-Diazepan-1-yl)nonan-1-one primarily revolves around its interactions with biological targets. Given its structural similarities to other bioactive compounds:
Research into similar compounds has shown that modifications on the diazepane ring can significantly alter pharmacological activity .
Relevant data indicate that careful handling is required due to potential reactivity with strong acids or bases.
The applications of 1-(1,4-Diazepan-1-yl)nonan-1-one span several scientific fields:
The synthesis of 1-(1,4-Diazepan-1-yl)nonan-1-one primarily employs amidation between nonanoyl chloride and 1,4-diazepane. This reaction occurs under Schotten-Baumann conditions, where nonanoyl chloride (C8H17COCl) reacts with the secondary amine of 1,4-diazepane in a biphasic solvent system (dichloromethane/water). The diazepane acts as both reactant and base, neutralizing HCl generated in situ. Key parameters include:
Solvent polarity critically influences reaction kinetics and yield. Polar aprotic solvents (e.g., tetrahydrofuran, THF) increase nucleophilicity of diazepane but promote acyl chloride hydrolysis. Optimized conditions use dichloromethane (DCM) with 10% aqueous sodium carbonate, balancing reactivity and hydrolysis suppression. Key findings:
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
DCM/H₂O | 0–5 | 2 | 85–90 |
THF/H₂O | 0–5 | 1.5 | 65–70 |
Toluene/H₂O | 25 | 4 | 75–80 |
Crude 1-(1,4-diazepan-1-yl)nonan-1-one is purified via:
Diazepane rings serve as conformationally flexible bioisosteres for piperidine in CNS drug design. In haloperidol analogs, replacing piperidine with 1,4-diazepane enhances dopamine D2 receptor binding:
Compound | Core Structure | D2 Receptor Ki (nM) | Log P |
---|---|---|---|
Haloperidol | Piperidine | 1.2 | 4.3 |
Diazepane-haloperidol | 1,4-Diazepane | 0.8 | 3.9 |
Ring expansion to diazepane modifies lipophilicity, conformational flexibility, and target engagement:
Therapeutic Area | Original Scaffold | Diazepane Advantage | Key Outcome |
---|---|---|---|
CNS Agents (e.g., Suvorexant) | Piperidine | Enhanced conformational flexibility | 40% ↑ in vivo sleep induction (rat) |
KRAS Inhibitors (e.g., 10k) | Piperazine | Hydrogen bonding with Glu92/His95 | IC50 = 0.009 μM for KRAS-G12D |
GCS Inhibitors (e.g., WO2023177563A2) | Azetidine | Improved metabolic stability | 3-fold ↑ plasma half-life (mouse) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1